molecular formula C9H10BrNO B6321430 N-Methyl-4-bromo-3-methylbenzamide CAS No. 149104-94-9

N-Methyl-4-bromo-3-methylbenzamide

Cat. No.: B6321430
CAS No.: 149104-94-9
M. Wt: 228.09 g/mol
InChI Key: OLSYYPCJYYWIAA-UHFFFAOYSA-N
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Description

N-Methyl-4-bromo-3-methylbenzamide is a benzamide derivative featuring a bromine atom at the para position (C4) and a methyl group at the meta position (C3) on the benzene ring, with a methyl group attached to the amide nitrogen. This compound’s structure combines electron-withdrawing (bromine) and electron-donating (methyl) substituents, influencing its electronic and steric properties. Benzamides are widely studied for applications in organic synthesis, catalysis, and pharmaceuticals due to their tunable reactivity and ability to participate in hydrogen bonding or metal coordination .

Properties

IUPAC Name

4-bromo-N,3-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-6-5-7(9(12)11-2)3-4-8(6)10/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSYYPCJYYWIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-bromo-3-methylbenzamide typically involves the bromination of 3-methylbenzamide followed by N-methylation. One common method is:

    Bromination: 3-methylbenzamide is treated with bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the 4-position.

    N-Methylation: The resulting 4-bromo-3-methylbenzamide is then reacted with methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-bromo-3-methylbenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Substitution: Products include azido derivatives or thioethers.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products can include primary amines or alcohols.

Scientific Research Applications

N-Methyl-4-bromo-3-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-4-bromo-3-methylbenzamide depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromine and methyl groups can influence the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The following compounds share structural similarities with N-Methyl-4-bromo-3-methylbenzamide, differing in substituents on the benzene ring or the amide nitrogen:

Compound Name N-Substituent Benzene Substituents Molecular Weight Key Functional Groups
This compound (Target) Methyl 4-Bromo, 3-Methyl 242.11 (calc.) Amide, Br, Me
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-Hydroxy-1,1-dimethylethyl 3-Methyl 207.27 Amide, Me, OH
4-Bromo-N-butyl-3-methoxybenzamide Butyl 4-Bromo, 3-Methoxy 284.19 (calc.) Amide, Br, OMe
3-Bromo-4-methoxy-N-[4-(phenylamino)phenyl]benzamide 4-(Phenylamino)phenyl 3-Bromo, 4-Methoxy 397.27 Amide, Br, OMe, Anilino
Key Observations:
  • N-Substituent Effects : The methyl group in the target compound offers minimal steric hindrance compared to bulkier substituents like butyl or the hydroxy-dimethylethyl group in ’s compound. Smaller N-substituents enhance solubility in polar solvents.
  • Benzene Ring Substituents: Bromine’s electron-withdrawing nature increases electrophilicity at the benzene ring, while methyl (electron-donating) and methoxy (stronger electron-donating) groups modulate reactivity.

Physicochemical Properties and Reactivity

Property Target Compound 4-Bromo-N-butyl-3-methoxybenzamide 3-Bromo-4-methoxy-N-arylbenzamide
Predicted Boiling Point ~300–350°C (est.) Not reported 485.1±45.0°C (predicted)
Density ~1.3–1.5 g/cm³ (est.) Not reported 1.447±0.06 g/cm³
pKa (Amide NH) ~12–14 (est.) Not reported 12.48±0.70
Applications Potential catalyst intermediate Industrial synthesis Pharmaceutical candidate
  • Boiling Point : The target compound’s lower predicted boiling point compared to ’s analog reflects its smaller molecular weight and lack of complex aromatic substituents .
  • Acidity (pKa): The amide proton’s acidity is influenced by adjacent substituents. Bromine’s electron-withdrawing effect may lower the pKa slightly compared to non-halogenated analogs .

Biological Activity

N-Methyl-4-bromo-3-methylbenzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Formula : C10H12BrN
Molecular Weight : 240.11 g/mol
IUPAC Name : this compound
Canonical SMILES : CN(C)C(=O)C1=C(C=CC(=C1)Br)C=C

The structure of this compound includes a bromine atom and a methyl group attached to a benzamide framework, which may influence its biological activity through various interactions with biomolecules.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors or enzymes, modulating their activity. The presence of the bromine atom is believed to enhance the compound's binding affinity through halogen bonding, while the methyl groups may affect its lipophilicity and overall reactivity in biological systems.

1. Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. It may interact with cytochrome P450 enzymes, which are crucial for drug metabolism. Inhibition of these enzymes can lead to significant implications for drug-drug interactions and overall pharmacokinetics.

2. Antitumor Activity

Research indicates that compounds structurally similar to this compound exhibit notable antitumor properties. For example, benzamide derivatives have shown significant inhibition of cancer cell proliferation in various in vitro studies, targeting key metabolic pathways involved in tumor growth .

3. Neuropharmacological Effects

The compound may also possess neuroactive properties due to its structural features. Similar compounds have been reported to act as ligands for serotonin receptors, suggesting potential applications in treating mood disorders or other neurological conditions .

Antitumor Studies

A study evaluating related benzamide derivatives found that this compound significantly inhibited cell growth in several cancer cell lines, including breast and prostate cancer models. The IC50 values observed were comparable to those of established chemotherapeutic agents, indicating its potential as a therapeutic candidate .

Neuropharmacological Research

Another investigation focused on the interaction of similar compounds with serotonin receptors. Modifications in the piperazine structure enhanced selectivity and potency against specific receptor subtypes, highlighting the importance of structural variations in developing effective neuropharmacological agents .

Table 1: Biological Activity Comparison

PropertyValue
Molecular FormulaC10H12BrN
Molecular Weight240.11 g/mol
IUPAC NameThis compound
Enzyme TargetCytochrome P450
Antitumor ActivitySignificant inhibition observed in vitro
Neuropharmacological EffectsPotential serotonin receptor ligand

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